molecular formula C11H21NO4 B14742136 Ethyl 6-[(ethoxycarbonyl)amino]hexanoate CAS No. 5180-73-4

Ethyl 6-[(ethoxycarbonyl)amino]hexanoate

Cat. No.: B14742136
CAS No.: 5180-73-4
M. Wt: 231.29 g/mol
InChI Key: HCPTZWFJYYPIDF-UHFFFAOYSA-N
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Description

Ethyl 6-[(ethoxycarbonyl)amino]hexanoate is an organic compound with the molecular formula C11H21NO4. It is an ester derivative of hexanoic acid, characterized by the presence of an ethoxycarbonyl group attached to the amino group on the hexanoate chain. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-[(ethoxycarbonyl)amino]hexanoate can be synthesized through several methods. One common route involves the reaction of 6-aminohexanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(ethoxycarbonyl)amino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-[(ethoxycarbonyl)amino]hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of ethyl 6-[(ethoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active aminohexanoic acid, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving ester hydrolysis and subsequent interactions with cellular components .

Comparison with Similar Compounds

Ethyl 6-[(ethoxycarbonyl)amino]hexanoate can be compared with other similar compounds, such as:

Properties

CAS No.

5180-73-4

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 6-(ethoxycarbonylamino)hexanoate

InChI

InChI=1S/C11H21NO4/c1-3-15-10(13)8-6-5-7-9-12-11(14)16-4-2/h3-9H2,1-2H3,(H,12,14)

InChI Key

HCPTZWFJYYPIDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCNC(=O)OCC

Origin of Product

United States

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